preproatrial natriuretic factor (56-92)

Guanylate cyclase activation cGMP signaling Renal pharmacology

Preproatrial natriuretic factor (56-92), synonymously prepro-ANF (56-92) or proANP (56-92), is a 37-amino-acid peptide fragment (Glu-Val-Val-Pro-Pro-Gln-Val-Leu-Ser-Glu-Pro-Asn-Glu-Glu-Ala-Gly-Ala-Ala-Leu-Ser-Pro-Leu-Pro-Glu-Val-Pro-Pro-Trp-Thr-Gly-Glu-Val-Ser-Pro-Ala-Gln-Arg) derived from the N-terminal region of the 126-amino-acid atrial natriuretic factor prohormone (proANF). It is classified as a particulate guanylate cyclase activator that enhances cyclic GMP production in renal tissue, leading to natriuretic, diuretic, and vasodilatory effects.

Molecular Formula C6H2ClFO2S
Molecular Weight 0
CAS No. 107949-88-2
Cat. No. B1168022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepreproatrial natriuretic factor (56-92)
CAS107949-88-2
Synonymspreproatrial natriuretic factor (56-92)
Molecular FormulaC6H2ClFO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preproatrial Natriuretic Factor (56-92) [CAS 107949-88-2]: Baseline Profile for Procurement Decisions


Preproatrial natriuretic factor (56-92), synonymously prepro-ANF (56-92) or proANP (56-92), is a 37-amino-acid peptide fragment (Glu-Val-Val-Pro-Pro-Gln-Val-Leu-Ser-Glu-Pro-Asn-Glu-Glu-Ala-Gly-Ala-Ala-Leu-Ser-Pro-Leu-Pro-Glu-Val-Pro-Pro-Trp-Thr-Gly-Glu-Val-Ser-Pro-Ala-Gln-Arg) derived from the N-terminal region of the 126-amino-acid atrial natriuretic factor prohormone (proANF) [1]. It is classified as a particulate guanylate cyclase activator that enhances cyclic GMP production in renal tissue, leading to natriuretic, diuretic, and vasodilatory effects [2]. Unlike the mature C-terminal ANF peptide (99-126), this N-terminal prohormone fragment circulates as a distinct entity in human plasma and is found at elevated concentrations in conditions such as congestive heart failure, making it a molecule of dual interest as both a functional peptide and a disease biomarker [3].

Why Preproatrial Natriuretic Factor (56-92) [CAS 107949-88-2] Cannot Be Interchanged with ANF, BNP, or Other Prohormone Fragments


Preproatrial natriuretic factor (56-92) is not functionally interchangeable with the mature atrial natriuretic factor (ANF 99-126), brain natriuretic peptide (BNP), or even other N-terminal proANF fragments such as proANF(26-55) or proANF(104-123). Although these peptides share overlapping signaling via guanylate cyclase activation, preproANF (56-92) binds to specific receptors that are pharmacologically distinct from those engaged by ANF and the vessel dilator peptide (proANF 31-67) [1]. Furthermore, pharmacokinetic profiling of N-terminal proANF peptides reveals a beta post-distribution half-life of approximately 45 minutes versus approximately 10 minutes for ANF, profoundly altering the duration of biological action and making fragment selection critical for experiments requiring sustained pathway engagement [2]. Substituting one proANF fragment for another without accounting for these differences in receptor pharmacology, half-life, and tissue-specific effect profiles will yield non-equivalent, potentially misleading results [3].

Quantitative Differentiation Evidence: Preproatrial Natriuretic Factor (56-92) vs Closest Analogs


Evidence 1: Particulate Guanylate Cyclase Activation Potency Equipotent to ANF (4-28) Yet Mechanistically Distinct

In a direct head-to-head comparison, preproatrial natriuretic factor (56-92) activated particulate guanylate cyclase [E.C. 4.6.1.2] with a half-maximal effective concentration (ED50) of 10 nM in rat, rabbit, and dog kidney preparations, matching the ED50 of human atrial natriuretic factor (4-28) and the other prepro fragments (26-55 and 104-123) at the same 10 nM concentration [1]. At 1 µM, all four peptides produced a maximal two-fold enhancement of particulate guanylate cyclase activity in whole kidney homogenates, renal cortical and medullary membranes, and isolated distal nephrons [1]. Despite equivalent activation potency, preproANF (56-92) engages receptors distinct from the NPR1 (GC-A) receptor utilized by ANF, as evidenced by binding studies showing lack of competitive displacement by ANF at these sites [2].

Guanylate cyclase activation cGMP signaling Renal pharmacology

Evidence 2: Dual Enzyme Modulation — Simultaneous Guanylate Cyclase Activation and Adenylate Cyclase Inhibition

In the same 1987 study, both human atrial natriuretic factor (4-28) and the prepro factors including 56-92 were shown to decrease adenylate cyclase activity in renal tissue preparations, while simultaneously activating particulate guanylate cyclase [1]. This dual enzyme modulation — increasing cGMP while decreasing cAMP — is a property shared by preproANF (56-92) and ANF but contrasts with agents that selectively target only one cyclic nucleotide pathway. The concurrent reduction in cAMP signaling may contribute to the sustained natriuretic and diuretic effects observed with N-terminal proANF peptides that outlast those of ANF alone [2].

Adenylate cyclase cAMP signaling Signal transduction

Evidence 3: Pharmacokinetic Differentiation — N-Terminal ProANF Half-Life Exceeds ANF by Approximately 4- to 5-Fold

Although direct pharmacokinetic data for the isolated 56-92 fragment are not available in the primary literature, pharmacokinetic characterization of the N-terminal proANF peptides proANF(1-98) and proANF(31-67) in a canine right ventricular pacing model demonstrated circulating beta post-distribution half-lives of approximately 45 minutes, compared with approximately 10 minutes for ANF (99-126) — an approximately 4.5-fold prolongation [1]. ProANF(1-98) and proANF(31-67), which encompass or are structurally adjacent to the 56-92 region, also exhibit plasma concentrations that exceed those of ANF by a factor of 10 or more in humans [2]. This class-level pharmacokinetic advantage is a defining feature of N-terminal proANF peptides and supports the rationale for selecting 56-92 when sustained in vivo or ex vivo target engagement is required.

Peptide pharmacokinetics Half-life In vivo stability

Evidence 4: Prostaglandin E2 Pathway Engagement — A Natriuretic Mechanism Independent of cGMP

Preproatrial natriuretic factor (56-92) promotes natriuresis at least in part by enhancing prostaglandin E2 (PGE2) synthesis, which results in the inhibition of renal Na+-K+-ATPase activity [1]. This PGE2-mediated mechanism is distinct from the cGMP-dependent pathway that dominates ANF (99-126) signaling through NPR1/GC-A and may contribute to the observation that N-terminal proANF peptides produce natriuretic effects that are significantly prolonged compared with ANF (P < 0.001 in human infusion studies) [2]. The PGE2 pathway engagement adds a layer of mechanistic differentiation: while ANF relies primarily on cGMP-mediated inhibition of sodium reabsorption at the collecting duct, preproANF (56-92) may additionally reduce sodium reabsorption through PGE2-dependent Na+-K+-ATPase inhibition at the proximal tubule.

Prostaglandin E2 Na+-K+-ATPase inhibition Natriuretic mechanism

Evidence 5: Elevated Circulating Concentration in Disease States — Utility as a Heart Failure Biomarker Distinct from ANF

Preproatrial natriuretic factor (56-92) circulates in human plasma as a distinct peptide entity, and its concentration is elevated in individuals with congestive heart failure compared to healthy controls [1]. This elevation parallels that of proANF (26-55) and kaliuretic peptide (proANF 79-98) and is driven by increased atrial pressure and stretch. Unlike the rapidly cleared mature ANF peptide (t1/2β ≈ 10 min), N-terminal proANF fragments including the 56-92 region accumulate in plasma to concentrations that exceed ANF by more than an order of magnitude due to their extended half-life and greater metabolic stability [2]. This differential abundance profile makes the 56-92 fragment a more sensitive and stable biomarker candidate than ANF itself for the detection of early-stage heart failure and for monitoring disease progression.

Biomarker Congestive heart failure Diagnostic peptide

Optimal Scientific and Industrial Application Scenarios for Preproatrial Natriuretic Factor (56-92) [CAS 107949-88-2]


Scenario 1: Dissecting NPR1-Independent vs NPR1-Dependent cGMP Signaling in Renal Physiology

Investigators seeking to discriminate between guanylate cyclase activation mediated by NPR1 (GC-A) and that mediated by alternative receptor populations should select preproANF (56-92). This peptide activates particulate guanylate cyclase with an ED50 of 10 nM — equipotent to ANF — but engages receptors distinct from NPR1 as demonstrated by the absence of competitive displacement by ANF at these binding sites [1]. This pharmacological selectivity profile makes it possible to attribute NPR1-independent cGMP responses specifically to preproANF (56-92) stimulation, whereas the use of ANF or BNP would confound receptor-specific interpretations [2].

Scenario 2: In Vivo Studies Requiring Sustained Natriuretic and Diuretic Responses

Protocols requiring prolonged natriuretic/diuretic action without frequent re-dosing should prioritize N-terminal proANF fragments such as 56-92 over mature ANF (99-126). Pharmacokinetic data for the N-terminal peptide class demonstrate a beta half-life of approximately 45 minutes vs approximately 10 minutes for ANF, providing a 4.5-fold extension of pharmacodynamic effect duration [1]. In human infusion studies, the natriuretic effects of proANF peptides 1-30 and 31-67 remained statistically significant (P < 0.001) for 2–3 hours after infusion cessation, whereas ANF effects were lost in most subjects by 2 hours post-infusion [2]. PreproANF (56-92), as a representative N-terminal fragment, is expected to share this sustained action profile.

Scenario 3: Cardiovascular Biomarker Assay Development Targeting Stable Prohormone Fragments

Laboratories developing immunoassays for cardiovascular disease biomarkers should evaluate preproANF (56-92) as a target analyte. N-terminal proANF fragments circulate at plasma concentrations exceeding those of ANF by more than 10-fold and possess substantially greater metabolic stability, making them superior integrators of atrial peptide secretion [1]. The 56-92 fragment has been detected as a distinct circulating entity via high-performance gel permeation chromatography coupled with radioimmunoassay, confirming its availability as a measurable biomarker in human plasma [2]. Its elevated concentration in congestive heart failure provides a clinically relevant signal that can be exploited for early diagnosis and monitoring.

Scenario 4: Investigating PGE2-Mediated Natriuretic Mechanisms Complementary to cGMP Pathways

Research programs focused on non-cGMP natriuretic signaling should employ preproANF (56-92) as a mechanistically differentiated tool. This peptide enhances prostaglandin E2 synthesis, leading to inhibition of renal Na+-K+-ATPase — a pathway distinct from the cGMP-dependent sodium transport inhibition mediated by ANF through NPR1 [1]. By using preproANF (56-92) in parallel with ANF or BNP, investigators can parse PGE2-dependent from cGMP-dependent contributions to overall natriuretic response, enabling precise mechanistic mapping that cannot be achieved with C-terminal natriuretic peptides alone [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for preproatrial natriuretic factor (56-92)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.